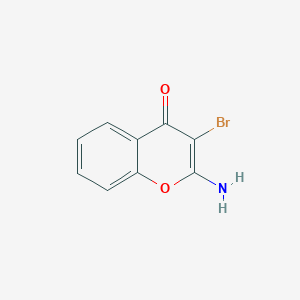

2-Amino-3-bromochromone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-8(12)5-3-1-2-4-6(5)13-9(7)11/h1-4H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIVPNIIIZRVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Bromochromone and Precursors

General Strategies for Chromone (B188151) Ring System Construction Relevant to C-2 and C-3 Functionalization

The formation of the benzopyranone core of the chromone system is a critical first step in the synthesis of 2-amino-3-bromochromone. Several classical and modern synthetic strategies can be employed to construct this framework, with some being particularly amenable to later functionalization at the 2- and 3-positions.

Cyclization Approaches

Cyclization reactions are a cornerstone of chromone synthesis, often starting from readily available phenolic precursors.

Baker-Venkataraman Rearrangement: This rearrangement is a widely used method for the synthesis of chromones and flavones. wikipedia.org It involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone ring. wikipedia.org The mechanism proceeds through the formation of an enolate followed by an intramolecular acyl transfer. wikipedia.org A "soft-enolization" variant of the Baker-Venkataraman rearrangement has been developed, broadening the scope of accessible chromone structures. nih.govacs.orgacs.org

The general applicability of the Baker-Venkataraman rearrangement makes it a viable, albeit multi-step, pathway toward precursors for this compound. For instance, a suitably substituted o-hydroxyacetophenone could be acylated and then subjected to the rearrangement and cyclization to form a chromone, which would then require subsequent amination and bromination.

Claisen Ester Condensation: The Claisen condensation is another fundamental carbon-carbon bond-forming reaction that can be adapted for chromone synthesis. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction typically involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.org In the context of chromone synthesis, an o-hydroxyacetophenone can be condensed with an ester to generate a 1,3-diketone intermediate, which then cyclizes to the chromone. nih.gov The efficiency of the Claisen condensation in chromone synthesis can be significantly influenced by the choice of base and reaction conditions, with sodium hydride often proving effective. nih.gov

Table 1: Comparison of Cyclization Methodologies for Chromone Synthesis

| Synthetic Method | Key Reactants | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone derivative, Acylating agent | 1,3-Diketone | Wide applicability, good for flavone (B191248) synthesis. wikipedia.org | Requires multiple steps (acylation, rearrangement, cyclization). wikipedia.org |

| Claisen Ester Condensation | o-Hydroxyacetophenone, Ester | 1,3-Diketone | Can be a one-pot reaction, useful for various substitutions. organic-chemistry.orgnih.gov | Can result in mixtures if both esters have enolizable protons. organic-chemistry.org |

Annulation Reactions for Benzopyranone Frameworks

Annulation, the construction of a new ring onto a pre-existing one, provides another powerful set of tools for synthesizing the benzopyranone framework. wikipedia.orgnih.gov These reactions can offer more direct routes to complex chromone derivatives. For instance, palladium-catalyzed oxidative annulation reactions of enamines and alkynes have been employed to construct benzopyrone-fused systems. mdpi.com Organocatalyzed annulation reactions, such as those involving 3-formylchromones and various partners, have also been developed to create fused polycyclic systems. mdpi.comresearchgate.net While potentially offering high efficiency, the direct application of these methods to the synthesis of a simple this compound might be overly complex, they are nonetheless important strategies for creating diverse chromone libraries.

Direct Synthetic Approaches to this compound

More direct strategies for the synthesis of this compound involve the functionalization of a pre-formed chromone ring or the use of precursors that already contain the necessary amino or bromo substituents.

Palladium-Catalyzed Rearrangement Strategies for the Assembly of 2-Amino-3-formyl Chromones (as a related example)

While not a direct synthesis of the target compound, the palladium-catalyzed synthesis of 2-amino-3-formyl chromones provides a valuable precedent for the construction of 2,3-disubstituted chromones. These methods often involve the coupling of o-hydroxyaryl enaminones with a suitable C1 source, followed by cyclization. researchgate.net The versatility of palladium catalysis in C-H functionalization and cross-coupling reactions is well-established for chromone systems, suggesting that similar strategies could be envisioned for the introduction of amino and bromo groups. nih.govibs.re.kr

Directed Bromination Reactions of 2-Amino-Substituted Chromones

A logical and direct approach to this compound is the electrophilic bromination of a 2-aminochromone precursor. The electron-donating nature of the amino group at the C-2 position would activate the C-3 position towards electrophilic attack. The synthesis of 2-aminochromones can be achieved through various methods, including the cyclization of appropriate precursors. nih.govsioc-journal.cn

The bromination itself can be carried out using standard brominating agents such as elemental bromine (Br₂) in a suitable solvent. masterorganicchemistry.com The regioselectivity of the bromination is crucial, and the presence of the amino group is expected to strongly direct the incoming electrophile to the C-3 position. The use of N-bromosuccinimide (NBS) can also be considered as a milder alternative for bromination. youtube.com

Table 2: Potential Reagents for the Bromination of 2-Aminochromone

| Brominating Agent | Typical Conditions | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Bromine (Br₂) in Acetic Acid or Chloroform | Room temperature or gentle heating. | Readily available, effective for many aromatic brominations. | Can be harsh, may lead to over-bromination if not controlled. |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or light for allylic/benzylic; ionic mechanism for aromatic bromination. | Milder than Br₂, easier to handle. | May require specific conditions to achieve desired reactivity. |

| Pyridinium (B92312) Bromide Perbromide | Can be used for the synthesis of 3-bromoflavones. researchgate.net | Solid reagent, easier to handle than liquid bromine. | May have specific substrate scope. |

Amination Reactions on 3-Bromochromone (B1268052) Scaffolds

An alternative and equally viable synthetic route is the nucleophilic substitution of the bromine atom in a 3-bromochromone precursor with an amino group. 3-Bromochromone itself is a known compound and can be synthesized by the direct bromination of chromone. researchgate.net

The amination of 3-bromochromones can be achieved through various methods. While direct reaction with ammonia (B1221849) or amines can be challenging, modern catalytic systems have been developed to facilitate such transformations. For example, copper-catalyzed and palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are powerful methods for forming C-N bonds. beilstein-archives.org The reaction of 3-bromochromone with a suitable nitrogen nucleophile, such as an amine or an ammonia surrogate, in the presence of a palladium or copper catalyst could provide a direct route to this compound, although in this case, the amination would occur at the C-3 position. To achieve the desired 2-amino substitution via this general strategy, one would need to start with a 2,3-dibromochromone and selectively substitute the C-2 bromine, or more plausibly, aminate a 2-halochromone at a later stage after brominating the C-3 position.

A more direct amination at the C-2 position of a 3-bromochromone is less straightforward due to the electronic nature of the chromone ring. However, cascade reactions and rearrangements involving 3-functionalized chromones are known. tandfonline.com For instance, reactions of 3-bromochromones with certain nitrogen nucleophiles can lead to ring-contracted products rather than simple substitution. doi.org More recently, photocatalytic methods have emerged for the preparation of 3-aminochromones. nih.gov

Synthesis of Key Brominated Chromone Intermediates

The introduction of a bromine atom onto the chromone scaffold is a critical step in the synthesis of the target compound. Methodologies exist for bromination at both the pyrone (Ring B) and benzene (B151609) (Ring A) portions of the molecule.

The synthesis of 3-bromochromones, where the bromine is attached to the γ-pyrone ring, can be achieved through several pathways, most notably starting from 2-hydroxyacetophenone (B1195853) derivatives or via the bromination of chromanones.

One common strategy begins with a substituted 2-hydroxyacetophenone. This starting material can undergo a Vilsmeier-Haack reaction using a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield a 3-formylchromone. asianpubs.org While this provides a functionalized C3 position, direct bromination is also a key method. For instance, 3-bromochromone can be synthesized by treating 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one (B8804569) with bromine in chloroform, resulting in a 64% yield after purification. This enaminone precursor is itself typically prepared from 2-hydroxyacetophenone.

Another effective route involves the bromination of chroman-4-ones. For example, a 2-alkyl-chroman-4-one can be treated with a brominating agent such as pyridinium tribromide (Py·Br₃) to produce the corresponding 3-bromo-2-alkylchroman-4-one. nih.gov Subsequent elimination of hydrogen bromide (HBr), often assisted by a base like calcium carbonate in DMF and microwave irradiation, yields the desired 3-bromochromone. nih.gov The direct and selective 3-bromination of flavones (2-arylchromones) can also be accomplished efficiently using reagents like N-bromosuccinimide (NBS) or a combination of a bromide salt and an oxidant like phenyliodine(II) diacetate (PhI(OAc)₂). core.ac.uk

The Heck reaction, a palladium-catalyzed cross-coupling, has also been explored, though typically it uses bromochromones as substrates rather than for their synthesis. researchgate.netresearchgate.netpublish.csiro.au However, the preparation of the 3-bromochromone starting materials for these reactions often relies on the methods described above. researchgate.net For example, 3-bromochromones used in Heck reactions can be prepared from chromanones, which are synthesized in a four-step approach starting from bromophenols. researchgate.net

Table 1: Selected Synthetic Routes to 3-Bromochromones

| Starting Material | Reagents & Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | Br₂ in Chloroform | 3-Bromochromone | 64% | |

| 2-Pentylchroman-4-one | Py·Br₃, CH₂Cl₂; then CaCO₃, DMF, MW | 2-Pentyl-3-bromochromone | 84% (elimination step) | nih.gov |

| Flavone | R₄NBr / PhI(OAc)₂ | 3-Bromoflavone | High | core.ac.uk |

| 2-Hydroxyacetophenone | DMF-DMA; then NBS, CCl₄ | 3-Bromochromone | - | researchgate.net |

Bromine substituents can also be introduced onto the aromatic A-ring of the chromone structure, typically at positions 6, 7, or 8. The synthesis of these isomers generally starts with an appropriately substituted bromophenol. researchgate.net For instance, 6-bromo, 7-bromo, and 8-bromochromones can be prepared via a multi-step synthesis that begins with the corresponding bromophenol, which is converted to a phenoxypropionitrile, hydrolyzed to the acid, and then cyclized. researchgate.netresearchgate.net

In a specific example, 6-bromo-7,8-benzo-2-methylchromone was prepared by the condensation of 2-acetyl-4-bromo-1-naphthol with ethyl acetate (B1210297) in the presence of sodium pellets, followed by acid-catalyzed cyclodehydration. qu.edu.qaqu.edu.qa Additionally, the Vilsmeier-Haack reaction has been used to synthesize 8-bromo-6-substituted-chromone-3-carbaldehydes from 3-bromo-5-substituted-2-hydroxyacetophenones. univen.ac.za

Table 2: Synthesis of Bromo-Substituted Chromones on the A-Ring

| Starting Material | Key Steps/Reagents | Product | Reference(s) |

|---|---|---|---|

| 4-Bromophenol | Oxa-Michael addition to acrylonitrile; hydrolysis; cyclization | 6-Bromochromanone (precursor to 6-bromochromone) | researchgate.net |

| 2-Acetyl-4-bromo-1-naphthol | Condensation with ethyl acetate; acid-catalyzed cyclodehydration | 6-Bromo-7,8-benzo-2-methylchromone | qu.edu.qaqu.edu.qa |

| 3-Bromo-5-substituted-2-hydroxyacetophenones | Vilsmeier-Haack Reaction (POCl₃/DMF) | 8-Bromo-6-substituted-chromone-3-carbaldehyde | univen.ac.za |

Synthesis of Key Amino Chromone Intermediates

The introduction of an amino group, particularly at the C2 position, is another fundamental aspect of constructing the target molecule. These syntheses often involve elegant ring-transformation strategies or the functionalization of pre-formed chromone systems.

The synthesis of 2-aminochromones can be achieved through several distinct methodologies, with ring-opening and re-cyclization reactions of 3-functionalized chromones being particularly prominent.

A widely used precursor for this transformation is chromone-3-carbonitrile. naturalspublishing.com When chromone-3-carbonitrile is treated with nucleophiles such as hydroxylamine (B1172632) or even aqueous sodium hydroxide (B78521), it can undergo a nucleophilic attack at the C2 position. naturalspublishing.comtandfonline.com This leads to the opening of the γ-pyrone ring, followed by a recyclization event that incorporates the nitrogen atom to form the 2-amino-substituted chromone ring. naturalspublishing.comresearchgate.net For example, the reaction of chromone-3-carbonitriles with reagents like ammonium (B1175870) hydroxide or sodium hydroxide solution produces 2-amino-3-formylchromones via a non-isolable intermediate. naturalspublishing.com

Another established route involves the rearrangement of 5-(2-hydroxyphenyl)isoxazole, which serves as a classic example of a ring-opening and recyclization pathway to furnish the 2-aminochromone core. researchgate.net Furthermore, a novel one-pot methodology for synthesizing functionalized 2-amino-3-cyano-4-chromones has been reported. This method involves the acylation of malononitrile (B47326) with N-hydroxybenzotriazolyl acetylsalicylates, followed by cyclization, achieving high yields in short reaction times. arkat-usa.org

While the Vilsmeier-Haack reaction is primarily used to create 3-formylchromones from 2-hydroxyacetophenones, this product is a key starting point for creating the chromone-3-carbonitrile precursors needed for the synthesis of 2-aminochromones. naturalspublishing.comcore.ac.uk Derivatives of 2-aminochromones are also synthetically accessible. For instance, 2-amino-3-iodochromones can serve as substrates in copper-promoted cascade reactions with amines and carbon disulfide to produce tricyclic 2-amino-9H-chromeno[2,3-d]thiazol-9-ones. rsc.org

Table 3: Methodologies for the Synthesis of 2-Amino-Chromones and Derivatives

| Precursor | Reagents & Conditions | Product Type | Key Transformation | Reference(s) |

|---|---|---|---|---|

| Chromone-3-carbonitrile | aq. NaOH or NH₄OH | 2-Amino-3-formylchromone (B160151) | Ring-opening and recyclization | naturalspublishing.com |

| 5-(2-Hydroxyphenyl)isoxazole | Base-catalyzed rearrangement | 2-Aminochromone | Ring-opening and recyclization | researchgate.net |

| Acetylsalicylic acid derivatives & malononitrile | N-hydroxybenzotriazole, DCC, NaH, THF | 2-Amino-3-cyano-4-chromone | In situ acylation and cyclization | arkat-usa.org |

| 2-Amino-3-iodochromone | Amines, CS₂, Cu₂O | 2-Amino-9H-chromeno[2,3-d]thiazol-9-one | Cascade reaction | rsc.org |

Amino groups can also be installed at other positions on the chromone scaffold, such as C3 and C4. The synthesis of 3-(substituted amino)-chromone derivatives has been achieved by reacting a key intermediate, 3-iodo-7-methoxy-4H-chromen-4-one, with various substituted anilines. sioc-journal.cn Similarly, 3-(N-cyclic amino) chromone derivatives can be prepared through the reaction of 3-bromochromone with a cyclic amine in DMF. researchgate.net

The synthesis of 4-amino-substituted chromones has been accomplished through a copper-catalyzed sequential multicomponent reaction. This process involves the reaction of benzo[d]isoxazoles with terminal alkynes and sulfonyl azides, which generates divergent 4-amino-2H-chromen-2-imines with high selectivity. nih.gov The resulting imino group can then be removed to yield the free 4-amino-2H-chromenone. nih.gov

Chemical Reactivity and Derivatization Strategies of 2 Amino 3 Bromochromone

Reactions Involving the C-3 Bromo Group

The bromine atom at the C-3 position of the chromone (B188151) scaffold is a versatile functional group that readily participates in several classes of reactions, including cross-coupling, nucleophilic substitution, and reduction.

Cross-Coupling Reactions (e.g., Heck, Negishi, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 3-halochromones are excellent substrates for these transformations. While specific studies on 2-amino-3-bromochromone are limited, the reactivity can be inferred from its close analog, 3-bromochromone (B1268052).

Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, has been successfully applied to bromochromones to introduce alkenyl substituents. researchgate.net For instance, 3-bromochromone has been coupled with various terminal alkenes. researchgate.net The reactivity of the substrate is notably dependent on the position of the bromine atom. researchgate.net Under phosphine-free conditions with a phase-transfer catalyst, these reactions can proceed with shorter reaction times and higher yields. researchgate.net An intramolecular version of the Heck reaction is also a valuable tool for constructing fused ring systems. wikipedia.orgmit.edu

Illustrative Heck Reaction Conditions for Bromochromones:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | NMP | 160 | 41-97 | researchgate.net |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov This reaction has been employed for the synthesis of 3-arylchromones from 3-bromochromones and arylboronic acids. These 3-arylated chromones are precursors to isoflavonoids, a class of naturally occurring compounds with significant biological activity. researchgate.net

Examples of Suzuki-Miyaura Coupling with 3-Bromochromones:

| Palladium Catalyst | Ligand | Base | Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 3-Arylchromone | High |

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides. organic-chemistry.orgwikipedia.org While specific examples with this compound are not readily available in the literature, the general applicability of Negishi coupling for the synthesis of complex molecules, including unnatural amino acids, suggests its potential utility with this substrate. rsc.orgbeilstein-journals.org The reaction is known for its high functional group tolerance. wikipedia.org

The formation of carbon-heteroatom bonds via cross-coupling reactions provides access to a diverse range of functionalized chromones.

C-N Bond Formation: Palladium-catalyzed amination reactions are a cornerstone for the synthesis of N-arylated compounds. nptel.ac.in While direct C-N coupling at the C-3 position of this compound via Buchwald-Hartwig amination is a plausible transformation, specific examples are not extensively documented. The reaction would involve the coupling of this compound with an amine in the presence of a palladium catalyst and a suitable base.

C-O Bond Formation: The Williamson ether synthesis is a classical method for forming ether linkages, typically involving an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of aryl halides, palladium- or copper-catalyzed methods are more common for the formation of C-O bonds. These reactions would involve coupling this compound with an alcohol or phenol.

C-S Bond Formation: The formation of carbon-sulfur bonds can be achieved through various methods, including the reaction of thiols with organic halides. nih.gov Palladium- or copper-catalyzed thiolation reactions are effective for aryl halides and could likely be applied to this compound to introduce thioether functionalities.

Nucleophilic Substitution Reactions at the Brominated Position

The electron-deficient nature of the C-3 position in the chromone ring, further activated by the adjacent carbonyl group, makes it susceptible to nucleophilic attack. The bromine atom can be displaced by a variety of nucleophiles. However, the reaction outcome can be complex, sometimes leading to ring-opening and rearrangement products. beilstein-journals.orgsemanticscholar.org

The reaction of 3-halochromones with amines can lead to either direct substitution to form 3-aminochromones or to ring-contraction products, yielding 2-aminomethylene-3(2H)-benzofuranones. semanticscholar.org The reaction pathway is influenced by the nature of the amine (primary vs. secondary) and the reaction conditions. semanticscholar.org With secondary amines, 3-iodochromone has been shown to yield 2-aminomethylene-3(2H)-benzofuranones in good yields. semanticscholar.org

Reaction of 3-Iodochromone with Secondary Amines:

| Secondary Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | 2-(Piperidinomethylene)-3(2H)-benzofuranone | High | semanticscholar.org |

| Morpholine | 2-(Morpholinomethylene)-3(2H)-benzofuranone | High | semanticscholar.org |

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This can be achieved using various reducing agents or catalytic systems. organic-chemistry.org Common methods include catalytic hydrogenation, metal-hydride reduction, or radical-mediated reductions. While specific protocols for this compound are not detailed in the reviewed literature, general methods for the dehalogenation of aryl halides are applicable. For instance, palladium-catalyzed hydrogenation or the use of a radical initiator with a hydrogen donor are common strategies. organic-chemistry.org

Reactions Involving the C-2 Amino Group

The amino group at the C-2 position of the chromone ring is a key functional handle that can undergo a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and condensation to form fused heterocyclic systems. The reactivity of the C-2 amino group can be influenced by the electronic nature of the substituent at the C-3 position.

Studies on the related compound, 2-amino-3-carbamoylchromone, have shown that the amino group can participate in cyclization reactions. For example, reaction with hydrazines can lead to the formation of 3-aminochromeno[4,3-c]pyrazol-4-ones. researchgate.net Reaction with acetic anhydride (B1165640) can result in the formation of a 2-methyl-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione. researchgate.net These examples highlight the potential of the C-2 amino group in this compound to serve as a building block for the synthesis of more complex, fused heterocyclic structures.

Acylation and Alkylation Reactions for Functionalization

The presence of a primary amino group and an aromatic ring system in this compound offers opportunities for both N-functionalization and C-functionalization through acylation and alkylation reactions.

N-Acylation and N-Alkylation: The amino group at the C-2 position can readily undergo acylation with acyl halides or anhydrides in the presence of a base to form the corresponding N-acylaminochromones. Similarly, N-alkylation can be achieved using alkyl halides. These reactions are fundamental for introducing a wide variety of substituents at the amino group, thereby modifying the electronic and steric properties of the molecule.

Friedel-Crafts Alkylation and Acylation of the Benzo Ring: The benzene (B151609) ring of the chromone nucleus is susceptible to electrophilic aromatic substitution, including Friedel-Crafts alkylation and acylation. pressbooks.pubthermofisher.cnmasterorganicchemistry.com These reactions introduce alkyl or acyl groups onto the aromatic ring. pressbooks.pubthermofisher.cnmasterorganicchemistry.com The reaction is typically carried out by treating the aromatic compound with an alkyl or acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). pressbooks.pubmasterorganicchemistry.com The catalyst assists in the generation of a carbocation or acylium ion electrophile, which is then attacked by the aromatic ring. pressbooks.pubmasterorganicchemistry.com However, the success of Friedel-Crafts reactions can be limited by the presence of strongly deactivating groups or basic amino groups that can complex with the Lewis acid catalyst. pressbooks.publibretexts.org

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product Type |

| N-Acylation | Acyl Halide (e.g., Acetyl Chloride) | 2-(Acylamino)-3-bromochromone |

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | 2-(Alkylamino)-3-bromochromone |

| Friedel-Crafts Alkylation | Alkyl Halide + AlCl₃ | Alkyl-substituted this compound |

| Friedel-Crafts Acylation | Acyl Halide + AlCl₃ | Acyl-substituted this compound |

Condensation Reactions (e.g., Schiff base formation and their derivatives)

The primary amino group of this compound is a key functional handle for condensation reactions, most notably for the formation of Schiff bases (imines). Schiff bases are formed by the reaction of a primary amine with an aldehyde or a ketone under acid or base catalysis, or with the application of heat. gsconlinepress.comekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) group. gsconlinepress.com

The resulting Schiff bases derived from this compound can possess a wide range of biological activities and serve as versatile intermediates in organic synthesis. researchgate.netresearchgate.net They can also act as ligands for the preparation of metal complexes. nih.gov The formation of these derivatives introduces structural diversity and allows for the fine-tuning of the molecule's properties.

Table 2: Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | 2-(Benzylideneamino)-3-bromochromone |

| This compound | Aliphatic Ketone (e.g., Acetone) | 2-(Propan-2-ylideneamino)-3-bromochromone |

Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems

The chromone scaffold, particularly with its activated C2-C3 double bond, is a suitable substrate for cycloaddition and annulation reactions, leading to the construction of novel fused heterocyclic systems. researchgate.net These reactions are powerful tools for building molecular complexity in a single step. rsc.org

[3+2] Cycloaddition: The C2-C3 double bond can participate as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, reactions with azides could potentially lead to the formation of triazole-fused chromones, while reactions with nitrile oxides could yield isoxazole-fused systems. chim.it

[3+3] Annulation: Annulation strategies, particularly [3+3] annulations, can be employed to construct six-membered heterocyclic rings fused to the chromone core. researchgate.net For example, a cascade reaction involving the 2-amino group and another bifunctional reagent could lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings. bohrium.com These reactions often proceed through a sequence of condensation and cyclization steps. researchgate.net

Table 3: Potential Cycloaddition and Annulation Reactions

| Reaction Type | Reagent Type | Potential Fused Ring System |

| [3+2] Cycloaddition | Azide | Triazole |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole |

| [3+3] Annulation | 1,3-Dicarbonyl Compound | Pyridine |

| [3+3] Annulation | β-Ketoester | Pyrimidine |

Reactions Involving the Chromone Ring System

The chromone ring itself is a reactive entity, susceptible to various transformations that can alter its fundamental structure.

Nucleophilic Attack at C-2 (Ring Opening and Subsequent Transformations)

A characteristic reaction of 3-substituted chromones is the nucleophilic attack at the C-2 position. researchgate.net This attack leads to the opening of the pyrone ring, forming an intermediate that can then undergo various subsequent transformations. researchgate.net The electrophilicity of the C-2 position is enhanced by the electron-withdrawing effect of the carbonyl group at C-4 and the substituent at C-3.

The nature of the nucleophile and the reaction conditions dictate the final product. For instance, reaction with strong nucleophiles can lead to the formation of salicylates or other rearranged heterocyclic systems. This ring-opening-ring-closing (RORC) strategy is a powerful method for the synthesis of diverse heterocyclic compounds starting from the chromone scaffold. researchgate.net

Electrophilic Aromatic Substitution on the Benzo Ring

The benzene part of the chromone ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. masterorganicchemistry.com The position of substitution is directed by the activating and deactivating effects of the existing substituents. The pyrone ring generally acts as a deactivating group. The amino group at C-2 is a strong activating group and an ortho-, para-director, while the bromo group at C-3 is a deactivating ortho-, para-director.

The interplay of these directing effects will determine the regioselectivity of the substitution on the benzo ring. The mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.orgmsu.edu

Table 4: Electrophilic Aromatic Substitution

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-2-amino-3-bromochromone |

| Bromination | Br₂, FeBr₃ | Dihalo-2-amino-chromone derivative |

| Sulfonation | SO₃, H₂SO₄ | This compound sulfonic acid |

Michael Addition Reactions to the C2-C3 Double Bond

The α,β-unsaturated ketone system within the chromone ring (C2-C3 double bond conjugated to the C4-carbonyl) makes it a Michael acceptor. wikipedia.orgmasterorganicchemistry.com This allows for the conjugate addition (1,4-addition) of a wide range of nucleophiles, known as Michael donors. wikipedia.orgorganic-chemistry.org Michael donors are typically resonance-stabilized carbanions derived from active methylene (B1212753) compounds like malonates, nitroalkanes, or β-dicarbonyl compounds. organic-chemistry.org

The reaction is generally base-catalyzed and involves the formation of an enolate from the Michael donor, which then attacks the β-carbon (C-2) of the chromone. masterorganicchemistry.com This reaction leads to the formation of a new carbon-carbon bond and can be used to introduce a variety of functionalized side chains at the C-2 position, often with subsequent cyclization or other transformations. nih.gov

Table 5: Michael Addition Reactions

| Michael Donor (Nucleophile) | Base Catalyst | Product Type |

| Diethyl malonate | Sodium ethoxide | Adduct at C-2 |

| Nitromethane | Triethylamine | Adduct at C-2 |

| 1,3-Diketone | Piperidine | Adduct at C-2 |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Bromochromone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Amino-3-bromochromone. longdom.org By employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, along with insights into the nitrogen environment through ¹⁵N NMR.

1D and 2D NMR Techniques for Comprehensive Structural Assignments (e.g., ¹H, ¹³C, ¹⁵N NMR, COSY, HSQC, HMBC)

A complete portrait of the molecular structure of this compound is assembled by systematically interpreting data from a series of NMR experiments.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. For this compound, distinct signals are expected for the aromatic protons on the benzo-fused ring and the protons of the amino group. The chemical shifts and splitting patterns of the aromatic protons (typically in the range of δ 7.0-8.5 ppm) reveal their positions and coupling relationships. The NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of distinct carbon atoms. wisc.edu Key signals include the carbonyl carbon (C4), which is expected at a significantly downfield chemical shift (around δ 174 ppm), and the carbons of the aromatic ring. researchgate.net The carbon atom bearing the bromine (C3) and the carbon with the amino group (C2) would also have characteristic chemical shifts influenced by the electronegativity of the substituents.

¹⁵N NMR Spectroscopy : ¹⁵N NMR spectroscopy, though less sensitive, provides direct information about the nitrogen environment. wikipedia.org For this compound, the amino group would exhibit a chemical shift in the range typical for primary aromatic amines. science-and-fun.deresearchgate.net In the closely related 2-amino-3-carbamoylchromone, the amino nitrogen (NH₂) appears at δ 97.1 ppm. researchgate.net Heteronuclear experiments like HMBC can establish correlations between the nitrogen and nearby protons. youtube.comscribd.com

2D NMR Techniques :

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu In the aromatic region of the spectrum for this compound, COSY would reveal the connectivity between adjacent protons on the benzene (B151609) ring, aiding in their unambiguous assignment. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu It is a powerful tool for definitively assigning which proton is attached to which carbon, for example, linking each aromatic proton signal to its corresponding aromatic carbon signal. github.io

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous chromone (B188151) structures.

| Position | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| 2 | C | - | ~167 | H-5, NH₂ |

| 3 | C | - | ~95 | H-5, NH₂ |

| 4 | C=O | - | ~174 | H-5 |

| 4a | C | - | ~122 | H-5, H-6 |

| 5 | CH | ~8.0-8.2 | ~125 | C-4, C-4a, C-6, C-7 |

| 6 | CH | ~7.4-7.6 | ~126 | C-5, C-7, C-8, C-4a |

| 7 | CH | ~7.7-7.9 | ~134 | C-5, C-6, C-8, C-8a |

| 8 | CH | ~7.5-7.7 | ~118 | C-6, C-7, C-8a |

| 8a | C | - | ~152 | H-7, H-8 |

| 2-NH₂ | NH₂ | Broad singlet | - | C-2, C-3 |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. Data is extrapolated from known chromone derivatives.

Stereochemical Analysis and Conformational Studies by NMR

While the core chromone ring system is largely planar and rigid, NMR spectroscopy can be used to investigate subtle conformational preferences, particularly concerning the exocyclic amino group.

Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed to detect through-space interactions between protons. wordpress.com For this compound, these experiments could reveal spatial proximity between the amino protons and protons on the aromatic ring, providing insights into the preferred orientation of the -NH₂ group relative to the chromone plane.

Furthermore, analysis of long-range coupling constants (e.g., ⁴J or ⁵J) can sometimes provide information about the conformation of substituents. Temperature-dependent NMR studies could also be performed to investigate the dynamics of the amino group's rotation, identifying if there is a significant energy barrier to rotation which might indicate strong intramolecular hydrogen bonding or steric interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding environments by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. thermofisher.com The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

N-H Stretching : The amino group (-NH₂) is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

C=O Stretching : A strong, sharp absorption band characteristic of the γ-pyrone carbonyl group (C=O) is expected in the region of 1630-1680 cm⁻¹. The exact position is influenced by conjugation and substituents.

C=C Stretching : Aromatic and enamine C=C double bond stretching vibrations will appear in the 1500-1650 cm⁻¹ region.

N-H Bending : The scissoring vibration of the amino group typically appears around 1600-1640 cm⁻¹.

C-O Stretching : Vibrations corresponding to the aryl-ether C-O bond of the pyrone ring are expected in the 1200-1300 cm⁻¹ range.

C-Br Stretching : The carbon-bromine bond will produce a stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹.

Based on studies of the related compound 2-amino-6-bromo-3-formylchromone, the following table details the expected FT-IR band assignments for this compound. nih.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric N-H Stretch | -NH₂ | ~3450 |

| Symmetric N-H Stretch | -NH₂ | ~3350 |

| C=O Stretch | Ketone (γ-pyrone) | ~1645 |

| C=C Stretch | Aromatic/Alkene | ~1610, 1580 |

| N-H Bend | -NH₂ | ~1620 |

| C-N Stretch | Amine | ~1330 |

| C-O-C Stretch | Ether | ~1250 |

| C-Br Stretch | Bromoalkene | ~550 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR. ijtsrd.com While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. spectroscopyonline.com

For this compound, strong Raman signals are expected for:

Aromatic Ring Vibrations : The C=C stretching vibrations of the benzene ring typically produce strong and sharp bands in the Raman spectrum.

C=C and C=O Double Bonds : The conjugated π-system of the chromone core will also be strongly Raman active.

C-Br Bond : The carbon-bromine bond is also expected to show a characteristic Raman signal.

The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule. For instance, in the analysis of 2-amino-6-bromo-3-formylchromone, both FT-IR and FT-Raman spectra were recorded to perform a detailed vibrational analysis and assign observed bands. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system. nih.gov The chromone scaffold possesses an extended π-electron system, which gives rise to characteristic absorption bands in the UV-Vis region.

The spectrum of this compound is expected to be dominated by π → π* transitions associated with the benzopyrone chromophore. These typically result in two main absorption bands:

Band I : Occurring at a longer wavelength (typically >300 nm), this band is associated with the electronic transition involving the entire conjugated system, including the benzene ring and the pyrone moiety.

Band II : Found at a shorter wavelength (typically 240-260 nm), this band corresponds to the electronic transition localized more on the benzo-fused portion of the molecule.

The presence of the amino group (-NH₂) as an auxochrome is expected to cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted chromone, due to the extension of conjugation by the lone pair of electrons on the nitrogen atom. The bromine atom is also expected to have a modest influence on the absorption spectrum. A weak n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed at longer wavelengths, though it is often obscured by the more intense π → π* bands.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of newly synthesized compounds with high accuracy. nih.gov

For the parent compound, this compound (C₉H₆BrNO₂), the mass spectrum would exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is indicative of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively).

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow pathways dictated by the stability of the resulting fragments. Common fragmentation patterns for related amino compounds and heterocyclic systems often involve the loss of small, stable neutral molecules. unito.itphyschemres.orgscispace.com Plausible fragmentation pathways for this compound include:

Loss of carbon monoxide (CO): A retro-Diels-Alder reaction is common for chromone rings, leading to the expulsion of a CO molecule from the pyranone ring.

Loss of the bromine atom: Cleavage of the C-Br bond would result in a significant fragment.

Loss of H₂O and CO: The cumulative loss of water and carbon monoxide is a fragmentation pattern commonly observed for protonated aliphatic α-amino acids. unito.it

Cleavage of the amino group: Loss of NH₂ or related fragments can also occur.

The analysis of these fragmentation patterns provides a veritable fingerprint for the molecule, allowing for its unambiguous identification and the structural characterization of its synthetic derivatives.

| Fragment Ion | Proposed Structure / Neutral Loss | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 238.96 | 240.96 |

| [M-CO]⁺ | Loss of Carbon Monoxide | 210.97 | 212.97 |

| [M-Br]⁺ | Loss of Bromine Radical | 160.04 | 160.04 |

| [M-CO-HCN]⁺ | Loss of CO then Hydrogen Cyanide | 183.96 | 185.96 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. nih.gov This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule and its packing within the crystal lattice.

While a specific crystal structure for this compound has not been detailed in the cited literature, extensive X-ray diffraction analyses have been performed on structurally similar 2-amino-3-cyano-4H-chromene and 2-amino-3-cyano-4H-pyran derivatives. nih.govsemanticscholar.orgresearchgate.net These studies serve as excellent models for understanding the likely solid-state conformation of this compound.

| Structural Parameter | Observation |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| 4H-Pyran Ring Conformation | Flattened Boat |

| Cyclohexene Ring Conformation | Unsymmetrical Half-Boat |

| Key Intermolecular Interactions | C–H···O Hydrogen Bonds, Br···N Noncovalent Interactions |

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. documentsdelivered.com These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are exclusively applicable to chiral derivatives of this compound, i.e., those that are non-superimposable on their mirror images.

Should a chiral center be introduced into the this compound scaffold, for instance, by substitution at the amino group with a chiral auxiliary or by the synthesis of atropisomers, chiroptical spectroscopy would be an essential tool for their characterization.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule.

These techniques provide valuable information regarding the absolute configuration and conformational preferences of molecules in solution. For example, the sign and intensity of Cotton effects in a CD spectrum can be correlated to specific stereochemical features of the molecule. While no studies on chiral derivatives of this compound are present in the provided search results, the potential application of chiroptical methods remains significant for any future stereoselective synthesis involving this scaffold. rsc.orggeorgiasouthern.edu

Computational and Theoretical Investigations of 2 Amino 3 Bromochromone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These methods are widely used to predict geometries, electronic structures, and spectroscopic features of chromone (B188151) derivatives.

Geometry Optimization and Detailed Electronic Structure Analysis

The electronic structure of a molecule is described by the distribution of its electrons, which can be analyzed through frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. d-nb.inforesearchgate.net A smaller energy gap generally implies higher reactivity. For similar chromone derivatives, the HOMO-LUMO gap has been calculated to be in a range that suggests significant biological activity. d-nb.inforesearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool for analyzing electronic structure. They visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. globalresearchonline.netd-nb.info In chromone derivatives, the oxygen atom of the carbonyl group typically represents a region of high negative potential (red/yellow), making it a likely site for electrophilic interaction, while regions of positive potential (blue) indicate susceptibility to nucleophilic attack. d-nb.info

Table 1: Representative Calculated Electronic Properties for Chromone Derivatives Note: This table is illustrative, based on data for similar chromone derivatives, not specifically 2-amino-3-bromochromone.

| Property | Calculated Value Range | Significance |

|---|---|---|

| EHOMO (eV) | -6.0 to -7.0 | Electron-donating ability |

| ELUMO (eV) | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) (eV) | ~1.6 to ~4.5 | Chemical reactivity, stability |

| Electrophilicity Index (ω) | >1.5 | Describes biological activity |

Prediction and Interpretation of Spectroscopic Properties (e.g., IR, UV-Vis, NMR chemical shifts)

Computational methods are highly effective in predicting and helping to interpret various types of spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental IR and Raman bands to specific molecular vibrations. d-nb.infonih.gov For chromone derivatives, characteristic vibrational modes include the C=O stretching of the pyrone ring (typically around 1630-1680 cm⁻¹), C=C stretching, and vibrations of the benzene (B151609) ring. d-nb.info The presence of the amino (-NH₂) and bromo (-Br) groups in this compound would introduce specific vibrational modes, such as N-H stretching and C-Br stretching, which can be precisely assigned with the aid of computational analysis like Potential Energy Distribution (PED). nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.netmdpi.com The calculations predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, often HOMO→LUMO or similar orbital transitions. researchgate.net These theoretical spectra can be compared with experimental data to understand the electronic properties of the molecule. mdpi.comresearchgate.net Solvation models are often included in these calculations to better mimic experimental conditions. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netrsc.orgimist.ma Theoretical chemical shifts are typically calculated relative to a reference compound like tetramethylsilane (B1202638) (TMS) and then compared with experimental data to confirm the molecular structure. joaquinbarroso.com For this compound, calculations would predict the chemical shifts for the protons and carbons of the chromone core, as well as the influence of the amino and bromo substituents on the electronic environment of neighboring nuclei. researchgate.net

Table 2: Predicted Spectroscopic Data Ranges for Substituted Chromones Note: This table is illustrative and based on general data for chromone derivatives. Specific values for this compound would require dedicated calculations.

| Spectroscopy Type | Parameter | Predicted Range | Key Functional Groups/Atoms |

|---|---|---|---|

| IR | ν(C=O) | 1630 - 1680 cm⁻¹ | Carbonyl group |

| IR | ν(N-H) | 3300 - 3500 cm⁻¹ | Amino group |

| UV-Vis | λmax | 250 - 400 nm | π→π* transitions |

| ¹³C NMR | δ(C=O) | 170 - 180 ppm | Carbonyl carbon |

| ¹H NMR | δ(Ar-H) | 7.0 - 8.5 ppm | Aromatic protons |

Conformational Analysis and Tautomerism Studies

For molecules with flexible groups, conformational analysis is performed to identify the different stable conformers and their relative energies. In this compound, this would involve analyzing the rotation around the C-N bond of the amino group.

Tautomerism is another important aspect, particularly for amino-substituted heterocyclic systems. 2-aminochromones can potentially exist in equilibrium with their imino tautomeric forms (4-hydroxycoumarin imine). Computational studies can determine the relative stabilities of these tautomers by calculating their energies. researchgate.net For related systems like 2-aminopurine, computational studies have shown that the relative stability of tautomers can be significantly influenced by the environment (e.g., solvent polarity). nih.gov Such studies are crucial for understanding the molecule's behavior in different chemical and biological environments.

Reaction Mechanism Studies (e.g., Transition State Analysis for Synthetic Pathways and Transformations)

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. rsc.org DFT calculations can be used to locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction. This information is vital for understanding reaction kinetics and for optimizing synthetic procedures. For this compound, this could involve studying its synthesis, for example, the bromination of 2-aminochromone, or its subsequent reactions to form more complex heterocyclic systems.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (focused on fundamental mechanistic insights)

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. nih.govresearchgate.net These models use molecular descriptors—numerical values that quantify different aspects of a molecule's structure (e.g., electronic, steric, hydrophobic properties)—to predict the activity or property of new, unsynthesized compounds.

For a class of compounds like substituted chromones, a QSAR study could identify which structural features are most important for a specific biological activity (e.g., antioxidant or anticancer effects). nih.govresearchgate.net For instance, a 3D-QSAR model using Molecular Field Analysis (MFA) on synthetic chromone derivatives identified that dihydroxy substitution on the benzene ring was essential for radical scavenging activity. nih.gov While no specific QSAR study on this compound is cited, such an analysis could provide fundamental insights into how the amino and bromo substituents modulate its activity, guiding the design of more potent analogues.

Molecular Docking and Dynamics Simulations (to elucidate molecular interactions with specific biological targets)

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a target protein. nih.govijpsr.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.govresearchgate.net For this compound, docking studies could be performed against various biological targets, such as kinases or other enzymes implicated in disease. The results would include a binding affinity score (e.g., in kcal/mol) and a detailed view of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues. nih.gov Studies on other chromone derivatives have successfully used docking to predict high binding affinities to targets like insulin-degrading enzyme and SARS-CoV-2 main protease. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, MD simulations offer a dynamic view. scite.aibiointerfaceresearch.comnih.gov An MD simulation calculates the motion of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. nih.govscite.ai Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability and flexibility of the complex. nih.govscite.ai For this compound, an MD simulation following a docking study would validate the stability of the predicted binding mode and provide a more realistic model of its interaction with a biological target.

Applications of 2 Amino 3 Bromochromone in Advanced Organic Synthesis

As Precursors for Fused Heterocyclic Systems

The strategic placement of reactive sites on the 2-Amino-3-bromochromone core enables its use in a variety of cyclization and condensation reactions to form polycyclic heterocyclic systems. These fused structures are of significant interest due to their diverse biological activities.

Pyrimidines, Pyrazoles, Thiazoles, and Chromenopyridines

The 2-amino-3-halo-chromone framework is a key starting point for synthesizing chromone-fused five- and six-membered heterocycles. The reactivity of the halogen at the C-3 position, combined with the amino group at C-2, allows for the construction of these fused systems through cascade or multicomponent reactions.

Thiazoles: A notable application is the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones. While the documented procedure often uses the analogous 2-amino-3-iodochromones, the reactivity is comparable. The process involves a copper-promoted cascade reaction with secondary amines and carbon disulfide. nih.govrsc.org In this reaction, the amine and carbon disulfide first form a dithiocarbamate (B8719985) salt, which then couples with the 3-halo-chromone. Subsequently, an intramolecular nucleophilic addition of the C-2 amino group, followed by the elimination of hydrogen sulfide, yields the final fused thiazole (B1198619) product. nih.gov

Pyrazoles: Fused pyrazole (B372694) systems can also be accessed from chromone (B188151) precursors. For instance, the related compound, 2-amino-3-carbamoylchromone, reacts with hydrazines to yield 3-aminochromeno[4,3-c]pyrazol-4-ones. researchgate.net This suggests that this compound, after conversion of the bromo group to a suitable functional group like a nitrile or an amide, can serve as a precursor to similar pyrazole-fused chromones. nih.govnih.govrsc.org

Pyrimidines: The synthesis of fused pyrimidines often involves the reaction of ortho-amino carbonyl compounds with reagents that can provide the remaining atoms for the pyrimidine (B1678525) ring. citedrive.comresearchgate.net For example, 2-amino-3-carbamoylchromone has been shown to react with acetic anhydride (B1165640) to form 2-methyl-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione. researchgate.net This highlights the potential of this compound to be converted into derivatives suitable for pyrimidine ring annulation. nih.govnih.gov

Chromenopyridines: 2-Amino-3-formylchromones are well-established precursors for chromeno[2,3-b]pyridines via the Friedländer condensation reaction. naturalspublishing.com The bromo group in this compound can be transformed into a formyl group, thus providing a pathway to these important fused heterocyclic systems which have applications as dyestuffs and fluorescent molecules.

| Heterocyclic System | Synthetic Strategy | Key Reagents |

| Thiazoles | Copper-promoted cascade reaction | Secondary amines, Carbon disulfide, CuO |

| Pyrazoles | Cyclocondensation (from 3-carbamoyl analog) | Hydrazine, Methylhydrazine |

| Pyrimidines | Cyclocondensation (from 3-carbamoyl analog) | Acetic anhydride |

| Chromenopyridines | Friedländer Annulation (from 3-formyl analog) | Active methylene (B1212753) compounds |

As Building Blocks for Complex Molecular Architectures

The dual functionality of this compound makes it an ideal scaffold for building more elaborate molecules with tailored properties and functions. The bromine atom serves as a versatile handle for introducing molecular diversity, while the inherent structure of the chromone core can be used to mimic biological structures or act as a fluorophore.

Peptidomimetics, Functionalized Chromones, and Fluorescent Probes

Peptidomimetics: The chromone scaffold has been identified as a valuable structural template for designing peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.govresearchgate.netresearchgate.net These mimetics are often more stable to enzymatic degradation than natural peptides. The rigid chromone core can be used to constrain the conformation of appended side chains, mimicking the secondary structures of peptides like β-turns or β-sheets. The amino group at the C-2 position and the bromo group at the C-3 position of this compound provide orthogonal sites for attaching amino acid side chains or for linking the scaffold into a larger peptide-like chain, making it a promising building block in the development of novel therapeutics. nih.govresearchgate.net

Functionalized Chromones: The carbon-bromine bond at the C-3 position is a key feature for synthetic diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions. researchgate.net This allows for the straightforward introduction of various aryl, styryl, or alkynyl groups at this position, creating libraries of novel C-3 functionalized chromones. These reactions provide access to a vast chemical space, enabling the fine-tuning of the molecule's biological or physical properties. ijrpc.comresearchgate.netijmrset.com

Fluorescent Probes: The chromone ring system is inherently fluorescent, and its photophysical properties can be modulated by substituents. nih.gov The 2-amino group acts as an electron donor, while the 4-carbonyl group acts as an electron acceptor, creating a "push-pull" electronic system that is often the basis for environmentally sensitive fluorescent probes. nih.govmdpi.com this compound can serve as a precursor to such probes. The bromine atom can be substituted with other functional groups or used as an attachment point for a recognition moiety that targets a specific analyte or biological environment. rsc.orgresearchgate.netnih.govucsd.edu The resulting fluorescence can report on changes in local polarity, pH, or the presence of specific ions or molecules.

| Molecular Architecture | Role of this compound | Key Features Utilized |

| Peptidomimetics | Rigid scaffold to mimic peptide secondary structures. | C-2 amino and C-3 bromo groups for side chain attachment. |

| Functionalized Chromones | Versatile precursor for C-3 substituted derivatives. | C-3 bromine atom for cross-coupling reactions. |

| Fluorescent Probes | Core fluorophore structure. | Inherent fluorescence, "push-pull" system, C-3 bromo for linking. |

In the Development of Functionalized Materials

The electronic and structural features of this compound make it an attractive building block for the synthesis of advanced functional materials with applications in optics and electronics.

Dyes, Polymers, and Optoelectronic Materials

Dyes: Molecules containing an amino group and a bromine atom on an aromatic framework are known intermediates in the synthesis of dyes. nbinno.com For example, 2-Amino-3-bromo-5-nitrobenzonitrile is a key component in creating disperse dyes for synthetic fibers. nbinno.com The extended π-conjugated system of the chromone core, combined with the electron-donating amino group and the electron-withdrawing carbonyl group, suggests that this compound and its derivatives could function as chromophores, absorbing light in the visible spectrum. The bromo group can be further functionalized to tune the color and properties of the resulting dye. mdpi.comgoogle.comfigshare.com

Polymers: The bifunctional nature of this compound allows it to be incorporated into polymer chains. For instance, the amino group and the bromine atom could be used in step-growth polymerization reactions, such as polycondensation or palladium-catalyzed polycoupling reactions, to create novel chromone-containing polymers. researchgate.net Integrating the rigid and electronically active chromone scaffold into a polymer backbone could lead to materials with interesting thermal, optical, or electronic properties.

Optoelectronic Materials: The donor-π-acceptor (D-π-A) architecture inherent in this compound is a key design feature for materials with nonlinear optical (NLO) properties and for use in optoelectronic devices. nih.govnih.goviau.ir The intramolecular charge transfer (ICT) from the amino group (donor) to the carbonyl group (acceptor) through the aromatic system can lead to large changes in dipole moment upon photoexcitation. mdpi.com This property is crucial for applications in organic light-emitting diodes (OLEDs) and sensors. The bromine atom provides a site for further modification to enhance these properties or to attach the molecule to other components in a device. iau.ir

Mechanistic Investigations of Biological Activity of 2 Amino 3 Bromochromone Derivatives

Exploration of Molecular Targets and Biochemical Pathways

The diverse biological effects of 2-amino-3-bromochromone derivatives are a consequence of their interactions with a range of molecular targets and their influence on various biochemical pathways. Research has focused on their ability to inhibit specific enzymes, bind to important receptors, and modulate cellular processes involved in inflammation and oxidative stress.

Enzyme Inhibition Studies (e.g., MAO-B, other enzyme classes)

A significant area of investigation for chromone (B188151) derivatives has been their potential as enzyme inhibitors, particularly targeting monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases.

Studies on a variety of chromone derivatives have demonstrated their potent and selective inhibitory activity against MAO-B. The chromone scaffold has been identified as a promising framework for the development of MAO-B inhibitors. While specific studies on this compound are limited, research on related chromone structures provides valuable insights. For instance, the substitution pattern on the chromone ring plays a crucial role in determining the inhibitory potency and selectivity.

| Compound/Derivative Class | Target Enzyme | Key Findings |

| Chromone Derivatives | MAO-B | The chromone scaffold is a promising framework for developing MAO-B inhibitors. |

| Substituted Chromones | MAO-B | The type and position of substituents on the chromone ring significantly influence inhibitory activity and selectivity. |

Receptor Binding Profiling (e.g., benzodiazepine receptors, adenosine receptors)

The structural features of this compound derivatives suggest their potential to interact with various receptors, including benzodiazepine and adenosine receptors, which are important targets for therapeutic intervention in the central nervous system.

While direct binding studies of this compound derivatives on these specific receptors are not extensively reported, the chromone nucleus is a versatile scaffold found in compounds with diverse receptor affinities. For example, 2-amino-3-cyanopyridine derivatives, which share some structural similarities, are known to exhibit A2A adenosine receptor antagonistic properties researchgate.net. This suggests that the 2-amino-substituted chromone core could potentially interact with adenosine receptors. Further research is necessary to elucidate the specific binding profiles of this compound derivatives and their functional consequences at these receptors.

Modulation of Cellular Processes (e.g., antioxidant mechanisms, anti-inflammatory pathways)

Derivatives of 2-amino-3-halochromones have shown promise in modulating cellular processes, particularly those related to oxidative stress and inflammation.

Anti-inflammatory Pathways: Research on 2-amino-3-iodochromone derivatives has demonstrated their potential to be developed into anti-inflammatory agents mdpi.com. These compounds are precursors to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, which have exhibited significant anti-inflammatory activity mdpi.com. The mechanism of action is thought to involve the modulation of inflammatory pathways, although the precise molecular targets are still under investigation. Given the structural similarity, it is plausible that this compound derivatives could exert similar anti-inflammatory effects.

Antioxidant Mechanisms: The chromone scaffold is a well-known feature in many natural and synthetic compounds with antioxidant properties. While specific studies on the antioxidant mechanisms of this compound are not detailed in the provided search results, the general antioxidant activity of chromones involves their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage to cells. The presence of the amino group at the C-2 position could potentially enhance this antioxidant capacity.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship Studies on Derivatized Compounds

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their pharmacological effects, guiding the design of more potent and selective compounds.

For antimicrobial activity, the substitution pattern on the chromone ring is critical. In a series of 2-amino-3-cyanopyridine derivatives, the nature and position of substituents on the aryl ring at the 4-position significantly influenced their antibacterial activity researchgate.net. Similarly, for quinoxaline-based compounds, the introduction of primary or secondary amino groups at the C-2 position was found to greatly influence their antibacterial potency and spectrum nih.gov. These findings suggest that for this compound derivatives, modifications at the amino group and the aromatic part of the chromone nucleus could lead to optimized antimicrobial agents. The presence of a halogen, such as bromine at the C-3 position, is also a key feature that can modulate lipophilicity and target interaction.

In the context of anti-inflammatory activity, studies on hydroxylated chalcones, which are precursors to some chromones, have revealed that the position of hydroxyl groups on the aromatic rings is strongly correlated with the inhibition of pro-inflammatory mediators mdpi.com. This highlights the importance of the substitution pattern on the benzo part of the chromone ring for this activity.

Mode of Action Analysis at the Molecular and Cellular Level

Understanding the precise mode of action of this compound derivatives is crucial for their development as therapeutic agents. This involves investigating their effects at the molecular and cellular levels to unravel the mechanisms behind their antimicrobial and antifungal properties.

Investigations on Antimicrobial and Antifungal Activity Mechanisms (e.g., biofilm inhibition, gene expression modulation)

The antimicrobial and antifungal activities of chromone derivatives are of significant interest. Investigations into their mechanisms of action have revealed their ability to disrupt microbial processes such as biofilm formation and gene expression.

Biofilm Inhibition: Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Chromone derivatives have emerged as promising agents for the eradication of biofilms. For instance, a chromone 5-maleimide substitution compound, CM3a, has been shown to effectively eradicate Staphylococcus aureus biofilms by reducing the viability of the constituent bacterial cells and promoting biofilm detachment and disintegration dntb.gov.ua. The mechanism of biofilm inhibition by halogenated compounds can also involve the interruption of quorum sensing, a bacterial cell-to-cell communication process that regulates biofilm formation dntb.gov.ua.

In the context of antifungal activity, 6-bromochromone-3-carbonitrile, a structurally related compound, has demonstrated significant inhibition of Candida albicans biofilm formation. This inhibition is linked to the disruption of virulence factors that are prerequisites for biofilm development, such as cell aggregation and hypha formation.

Gene Expression Modulation: At the molecular level, brominated chromone derivatives can exert their antifungal effects by modulating the expression of key genes involved in fungal pathogenesis. Transcriptomic analyses of C. albicans treated with 6-bromochromone-3-carbonitrile revealed the downregulation of genes related to hypha-formation and biofilms, such as TEC1 and UME6. Concurrently, the hyphal regulator UCF1 was upregulated. This targeted modulation of gene expression disrupts the ability of the fungus to form biofilms and cause infection.

| Compound | Organism | Mechanism of Action |

| Chromone 5-maleimide substitution compound (CM3a) | Staphylococcus aureus | Eradicates biofilms by reducing bacterial viability and promoting detachment. dntb.gov.ua |

| 6-bromochromone-3-carbonitrile | Candida albicans | Inhibits biofilm formation by disrupting cell aggregation and hypha formation. |

| 6-bromochromone-3-carbonitrile | Candida albicans | Downregulates hypha-forming and biofilm-related genes (TEC1, UME6) and upregulates the hyphal regulator UCF1. |

Mechanistic Aspects of Anticancer Potential (e.g., apoptosis induction, target specificity at cellular level)

The anticancer potential of this compound derivatives is significantly attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through specific interactions with cellular targets, leading to a cascade of events that culminates in cell demise. Research into the mechanistic pathways has highlighted the role of these compounds in disrupting fundamental cellular processes essential for cancer cell proliferation and survival.

A significant body of evidence points towards the interaction with tubulin as a primary mechanism of action for chromene-based anticancer agents. A novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, which share a structural resemblance to this compound derivatives, were identified as potent inducers of apoptosis. nih.govresearchgate.net Mechanistic studies revealed that these compounds interact with tubulin at the colchicine-binding site. nih.govresearchgate.net This interaction inhibits the polymerization of tubulin into microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to cell cycle arrest, ultimately triggering the apoptotic pathway. nih.govresearchgate.net

The induction of apoptosis by these bromo-substituted chromene derivatives has been observed to be a common mechanism across various cancer cell lines. nih.gov The process of apoptosis is a key target for cancer therapy as it eliminates cancer cells without inducing an inflammatory response, a common side effect of necrotic cell death. The ability of these compounds to trigger this specific cell death pathway underscores their potential as selective anticancer agents.

Further investigations into other structurally related 2-amino-4H-chromene-3-carbonitrile derivatives have also demonstrated their capability to induce apoptosis in human breast cancer cell lines. nih.gov While the precise molecular targets were not elucidated in all studies, the consistent observation of apoptosis induction across different chromene scaffolds suggests a common underlying mechanism that may be shared by this compound derivatives.